molecular formula C7H8INO2 B11786509 Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B11786509
M. Wt: 265.05 g/mol
InChI Key: GZSIEMMMDXHNJG-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular structure of methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is defined by a five-membered pyrrole ring substituted with iodine at the 3-position, a methyl ester group at the 2-position, and an N-methyl group. The compound’s molecular formula is C₈H₉INO₂ , with a molecular weight of 278.06 g/mol . Crystallographic data for this specific compound are not explicitly available in the literature; however, analogous iodinated pyrroles, such as methyl 4-iodopyrrole-2-carboxylate, crystallize in triclinic systems with halogen bonding playing a significant role in lattice stabilization.

The iodine atom’s large atomic radius introduces steric strain, which influences the pyrrole ring’s planarity. Comparative studies of this compound with its non-iodinated counterpart, methyl 1-methylpyrrole-2-carboxylate, reveal that iodine substitution increases the dihedral angle between the ester group and the pyrrole ring by approximately 8–12°, as observed in related structures. This distortion arises from the electronic effects of iodine, which withdraw electron density via inductive effects, altering the ring’s conjugation.

Halogen bonding between iodine and neighboring oxygen or nitrogen atoms is a critical feature in similar compounds. For example, in tetra-p-iodophenyl tetramethyl calixpyrrole, iodine participates in Type I halogen···halogen interactions, stabilizing the crystal lattice. While direct crystallographic data for this compound are limited, these precedents suggest that its solid-state structure likely involves analogous non-covalent interactions.

Spectroscopic Identification Techniques

Spectroscopic methods are indispensable for characterizing this compound. Infrared (IR) spectroscopy reveals key functional groups: a strong absorption band near 1700 cm⁻¹ corresponds to the ester carbonyl (C=O) stretch, while peaks at 1230–1250 cm⁻¹ and 1020–1050 cm⁻¹ are attributable to C–O ester vibrations. The N–H stretch typical of pyrroles is absent due to N-methyl substitution, consistent with related N-alkylated pyrroles.

In nuclear magnetic resonance (NMR) spectroscopy , the proton NMR spectrum displays distinct signals:

  • A singlet at δ 3.70–3.85 ppm for the N-methyl group (3H).
  • A singlet at δ 3.90–4.10 ppm for the ester methyl group (3H).
  • Aromatic protons resonate as a doublet or multiplet between δ 6.80–7.20 ppm , influenced by iodine’s deshielding effect.

The carbon-13 NMR spectrum shows the ester carbonyl carbon at δ 160–165 ppm , while the iodine-bearing carbon appears downfield at δ 90–100 ppm due to the heavy atom effect. Mass spectrometry (EI-MS) typically exhibits a molecular ion peak at m/z 278 (M⁺), with characteristic fragmentation patterns including loss of the methyl ester group (Δm/z = −59) and iodine radical elimination (Δm/z = −127).

Comparative Structural Analysis with Related Pyrrole Derivatives

This compound shares structural motifs with several pyrrole derivatives, yet key differences dictate its reactivity and applications. The table below highlights comparative features:

Compound Molecular Formula Iodine Position Substituents Melting Point (°C)
This compound C₈H₉INO₂ 3 2-COOCH₃, 1-CH₃ Not reported
Methyl 4-iodopyrrole-2-carboxylate C₆H₆INO₂ 4 2-COOCH₃ 76–78
Ethyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate C₈H₁₀INO₂ 3 2-COOCH₂CH₃, 1-CH₃ Not reported
4-Iodo-3-methyl-1H-pyrrole-2-carboxylic acid C₆H₆INO₂ 4 2-COOH, 3-CH₃ Not reported

Key observations include:

  • Iodine position : Moving iodine from the 3- to 4-position (as in methyl 4-iodopyrrole-2-carboxylate) reduces steric hindrance between the iodine and ester group, leading to a lower melting point.
  • Ester vs. acid : The carboxylic acid derivative (4-iodo-3-methyl-1H-pyrrole-2-carboxylic acid) exhibits higher polarity, evidenced by its solubility in aqueous bases, whereas the methyl ester is more lipophilic.
  • N-substitution : The N-methyl group in this compound enhances stability against prototropy compared to non-alkylated pyrroles, which often tautomerize.

These structural nuances underscore the compound’s unique reactivity in cross-coupling reactions, where the iodine atom serves as a leaving group. For instance, Suzuki-Miyaura coupling of this compound with aryl boronic acids proceeds efficiently at the 3-position, whereas 4-iodo isomers require harsher conditions.

Properties

Molecular Formula

C7H8INO2

Molecular Weight

265.05 g/mol

IUPAC Name

methyl 3-iodo-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8INO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3

InChI Key

GZSIEMMMDXHNJG-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)I

Origin of Product

United States

Preparation Methods

Direct Iodination of Pyrrole Precursors

The most widely reported method for synthesizing methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate involves the iodination of 1-methyl-1H-pyrrole-2-carboxylate. This reaction typically employs iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (NaOCl), to facilitate electrophilic substitution at the 3-position of the pyrrole ring. The reaction is conducted under mild conditions (room temperature, 1–24 hours) in polar aprotic solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Key Reaction Conditions :

  • Solvent : Dichloromethane or acetonitrile

  • Oxidizing Agent : H₂O₂ (30% w/v) or NaOCl (5–10% aqueous solution)

  • Temperature : 20–25°C

  • Yield : 60–75%

A representative procedure involves dissolving 1-methyl-1H-pyrrole-2-carboxylate (10 mmol) in DCM, followed by sequential addition of iodine (1.1 equiv) and H₂O₂ (1.5 equiv). The mixture is stirred at room temperature for 12 hours, after which the product is extracted, washed with sodium thiosulfate to remove excess iodine, and purified via column chromatography.

Silver-Catalyzed Iodination

Recent advancements have introduced silver(I) triflimide (AgNTf₂) as a catalyst for regioselective iodination using N-iodosuccinimide (NIS). This method enhances reaction efficiency and positional selectivity, particularly for electron-rich heterocycles like pyrroles.

Procedure :

  • Combine 1-methyl-1H-pyrrole-2-carboxylate (0.48 mmol) with NIS (1.02 equiv) in DCM.

  • Add AgNTf₂ (10 mol%) and stir at room temperature for 30 minutes.

  • Purify the crude product via flash chromatography (15% ethyl acetate in petroleum ether).

Advantages :

  • Reaction Time : 0.5 hours vs. 12–24 hours for traditional methods.

  • Yield : 72%.

Precursor Synthesis: Methyl 1H-Pyrrole-2-carboxylate

The precursor, methyl 1H-pyrrole-2-carboxylate, is synthesized via trichloroacetylpyrrole hydrolysis. In a typical protocol:

  • Dissolve sodium metal (6.2 mmol) in dry methanol.

  • Add trichloroacetyl-1H-pyrrole (44.4 mmol) in portions over 30 minutes.

  • Stir for 2 hours at room temperature.

  • Acidify with HCl, extract with diethyl ether, and purify via chromatography.

Yield : 70–85%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes scalability and cost-effectiveness. Continuous flow reactors are employed to optimize mixing, temperature control, and reaction time. Key parameters include:

ParameterValue
Reactor TypeMicrotubular
Residence Time5–10 minutes
Temperature25–30°C
Throughput10–50 kg/day
Purity>95%

This method reduces iodine waste and improves yield consistency compared to batch processes.

Solvent and Reagent Recovery

Industrial protocols emphasize solvent recycling, particularly for DCM and MeCN, using distillation systems. Iodine recovery is achieved via sodium thiosulfate quenching, yielding sodium iodide (NaI) for reuse.

Reaction Mechanisms and Kinetic Studies

Electrophilic Aromatic Substitution

Iodination proceeds via electrophilic attack at the electron-rich 3-position of the pyrrole ring. The oxidizing agent (e.g., H₂O₂) generates the iodonium ion (I⁺), which acts as the electrophile.

Mechanistic Steps :

  • Iodonium Ion Formation :

    I2+H2O22I++2H2O+O2I_2 + H_2O_2 \rightarrow 2I^+ + 2H_2O + O_2
  • Electrophilic Attack :

    Pyrrole+I+3-Iodopyrrole intermediate\text{Pyrrole} + I^+ \rightarrow \text{3-Iodopyrrole intermediate}
  • Deprotonation : Regeneration of aromaticity.

Catalytic Role of Silver(I)

AgNTf₂ activates NIS by weakening the N–I bond, facilitating iodide (I⁻) release and enhancing electrophilicity:

AgNTf2+NISAgI+NTf2+N-succinimide+\text{AgNTf}2 + \text{NIS} \rightarrow \text{AgI} + \text{NTf}2^- + \text{N-succinimide}^+

Comparative Analysis of Synthesis Routes

MethodYield (%)TimeCost ($/kg)Scalability
Direct Iodination60–7512–24 h120–150Moderate
Silver-Catalyzed720.5 h200–220High
Continuous Flow80–855–10 min90–110Very High

Key Findings :

  • Silver catalysis offers speed but higher cost due to AgNTf₂.

  • Continuous flow systems balance yield, cost, and scalability.

Challenges and Optimization Strategies

Regioselectivity Control

Competing iodination at the 4-position is mitigated by:

  • Steric Effects : Bulkier solvents (e.g., DCM over MeCN) favor 3-substitution.

  • Catalyst Tuning : AgNTf₂ enhances 3-selectivity by stabilizing transition states.

Byproduct Management

  • Iodine Residues : Sodium thiosulfate washes reduce iodine content to <0.1%.

  • Unreacted Precursor : Recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,3-diones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine, at room temperature.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, typically in an acidic medium.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, usually in anhydrous solvents.

Major Products

    Substitution: Products include 3-amino-1-methyl-1H-pyrrole-2-carboxylate or 3-thio-1-methyl-1H-pyrrole-2-carboxylate.

    Oxidation: Products include pyrrole-2,3-diones or other oxidized derivatives.

    Reduction: Products include 1-methyl-1H-pyrrole-2-carbinol.

Scientific Research Applications

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Medicinal Chemistry: It is used in the development of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is explored for its potential use in the synthesis of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound towards its target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate with analogous pyrrole derivatives:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Functional Groups Similarity Index (if available)
This compound 1-Me, 2-COOMe, 3-I 277.06 Iodo, methyl ester N/A
Ethyl 3-formyl-1H-pyrrole-2-carboxylate 2-COOEt, 3-CHO 183.17 Formyl, ethyl ester 0.96
Ethyl 3-methyl-1H-pyrrole-2-carboxylate 2-COOEt, 3-Me 169.20 Methyl, ethyl ester 0.91
Ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate 2-COOEt, 3-Me, 4-(3-F-2-I-C₆H₃CO) 402.20 Iodo, fluoro-phenyl, ethyl ester N/A

Key Observations :

  • Iodo vs. Formyl Groups : The iodine atom in the target compound enhances molecular weight and polarizability compared to formyl-substituted analogs like Ethyl 3-formyl-1H-pyrrole-2-carboxylate . Iodo groups also serve as better leaving groups, enabling nucleophilic substitution reactions, whereas formyl groups are electrophilic sites for condensation reactions.
  • Ester Groups : Methyl esters (target compound) exhibit lower solubility in polar solvents compared to ethyl esters (e.g., Ethyl 3-methyl-1H-pyrrole-2-carboxylate) due to reduced hydrophilicity .

Physicochemical Properties

  • Solubility : Methyl esters generally exhibit lower aqueous solubility than ethyl esters due to shorter alkyl chains. The iodo substituent further reduces solubility in polar solvents compared to fluorine or formyl groups .
  • Crystallography : The heavy iodine atom facilitates crystal structure determination using programs like SHELXL and ORTEP, as heavy atoms improve X-ray diffraction contrast .

Commercial and Research Accessibility

  • Commercial Availability : Pyrazole analogs like Methyl 1H-pyrazole-3-carboxylate () are commercially available at >95% purity, whereas the target compound likely requires custom synthesis .
  • Structural Validation : Tools like WinGX and SHELX ensure rigorous validation of crystallographic data for iodine-containing compounds, critical for patent applications or drug development .

Biological Activity

Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrrole family, characterized by a five-membered heterocyclic structure containing nitrogen. The presence of the iodine atom at the 3-position is significant as it enhances the compound's reactivity and potential interactions with biological targets. Its molecular formula is C₆H₈I N O₂, with a molecular weight of approximately 220.04 g/mol.

Biological Activity Overview

The biological activity of this compound can be attributed to several mechanisms, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects against various diseases.
  • Receptor Modulation : It may interact with receptors, influencing cellular signaling pathways that regulate numerous physiological processes.

Potential Activities

  • Anticancer Activity : Compounds with similar pyrrole structures have been reported to exhibit anticancer properties. For instance, modifications on the pyrrole core have led to the development of potent inhibitors of Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells . this compound may share similar mechanisms due to its structural analogies.
  • Antimicrobial Properties : Pyrrole derivatives have shown promising antibacterial activity against various pathogens. For example, certain pyrrole-based compounds demonstrated significant efficacy against Staphylococcus aureus and Escherichia coli, suggesting that this compound could also possess antimicrobial effects .
  • Neuroprotective Effects : The iodine substituent may enhance binding affinities through halogen bonding, potentially leading to neuroprotective effects by modulating neurotransmitter systems or inhibiting neurotoxic pathways.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInhibition of Bcl-2/Bcl-xL
AntibacterialInhibition of bacterial growth
NeuroprotectiveModulation of neurotransmitters

Mechanistic Studies

Research indicates that the incorporation of iodine into organic molecules can significantly alter their pharmacological profiles. The halogen atom can facilitate stronger interactions with target proteins through halogen bonding, which enhances binding affinities and selectivity for specific biological targets. This property is particularly relevant in drug design, where optimizing interactions can lead to more effective therapeutic agents.

Q & A

Q. What are the standard synthetic routes for Methyl 3-iodo-1-methyl-1H-pyrrole-2-carboxylate?

The compound is typically synthesized via sequential functionalization of a pyrrole core. A common approach involves:

  • Iodination : Electrophilic substitution at the pyrrole 3-position using iodine and oxidizing agents (e.g., N-iodosuccinimide in acetic acid) .
  • Esterification : Reaction of the carboxylic acid precursor with methanol under acidic conditions (e.g., H₂SO₄ catalysis) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or LCMS .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., iodination at C3, methyl ester at C2) .
  • Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+ expected at ~280–300 m/z) .
  • X-ray Crystallography : Single-crystal analysis using SHELXL for refinement and Mercury for visualization to resolve bond lengths/angles .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from refinement software choices (e.g., SHELXL vs. other suites). To mitigate:

  • Cross-validate data using multiple refinement tools (e.g., SHELX and OLEX2) .
  • Employ structure validation tools like PLATON to check for missed symmetry or twinning .
  • Compare with spectroscopic data (e.g., NMR coupling constants) to confirm substituent positions .

Q. What methodologies are recommended for assessing the compound’s bioactivity?

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with IC₅₀ calculations .
  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms via fluorometric assays, using positive controls (e.g., staurosporine) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, guided by crystallographic data .

Q. How can computational chemistry guide the design of derivatives with enhanced activity?

  • SAR Studies : Systematically modify substituents (e.g., replace iodine with bromine or methyl groups) and predict bioactivity via QSAR models .
  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites for functionalization (e.g., electrophilic aromatic substitution) .
  • ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .

Methodological Considerations

Q. What analytical tools are critical for resolving conflicting NMR data?

  • 2D NMR : HSQC and HMBC to assign ambiguous signals (e.g., distinguishing pyrrole C3 vs. C5 protons) .
  • Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers of the methyl ester group) .

Q. How can crystallographic data inform synthetic optimization?

  • Packing Analysis : Use Mercury to identify intermolecular interactions (e.g., halogen bonding via iodine) that influence solubility or stability .
  • Twinning Detection : SHELXL’s TWIN command to address pseudo-symmetry, improving refinement accuracy .

Data Interpretation and Validation

Q. How to address discrepancies in biological activity across studies?

  • Dose-Response Curves : Ensure consistent IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
  • Control Experiments : Verify compound stability under assay conditions (e.g., HPLC purity checks post-incubation) .

Q. What strategies validate synthetic intermediates with low yields?

  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O in iodination) to track reaction pathways .
  • In Situ Monitoring : ReactIR or LCMS to identify side products (e.g., di-iodinated byproducts) .

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